3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core with a sulfanyl group attached to a methylbutenyl side chain
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets, which are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common method includes the halocyclization of 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with iodine and bromine . This reaction results in the formation of 3-halomethyl-10H-[1,3]thiazolo[3′,2′:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the halocyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Halocyclization: Reaction with halogens such as iodine and bromine to form halomethyl derivatives.
Substitution Reactions: The sulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Halogens (Iodine, Bromine): Used in halocyclization reactions.
Solvents (DMF): Commonly used to dissolve reactants and facilitate reactions.
Catalysts: Various catalysts may be employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound include halomethyl derivatives and other substituted triazinoindoles .
Scientific Research Applications
3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
- 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific side chain and the presence of the sulfanyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(3-methylbut-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-9(2)7-8-19-14-16-13-12(17-18-14)10-5-3-4-6-11(10)15-13/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWZJEPORQLTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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